Gold octanethiolate
Description
Gold octanethiolate (Au-OT) is a gold-thiolate coordination compound characterized by octanethiol (C8H17SH) ligands bound to a gold core. It is widely studied for its role in synthesizing stable gold nanoclusters with well-defined structures. Key structural features include a cuboctahedron-shaped gold core with an average diameter of 2.2 nm, corresponding to approximately 309 gold atoms, and ~95 octanethiolate chains per cluster . These clusters exhibit tunable electronic and catalytic properties due to their ligand-protected architecture. Applications span catalysis (e.g., CO oxidation ) and nanotechnology, where ligand exchange reactions enable functionalization with dendrons or other molecules without altering the core structure .
Properties
CAS No. |
67939-82-6 |
|---|---|
Molecular Formula |
C8H17AuS |
Molecular Weight |
342.25 g/mol |
IUPAC Name |
gold(1+);octane-1-thiolate |
InChI |
InChI=1S/C8H18S.Au/c1-2-3-4-5-6-7-8-9;/h9H,2-8H2,1H3;/q;+1/p-1 |
InChI Key |
NXXPCKKHXAOGCX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[S-].[Au+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Gold octanethiolate can be synthesized through the reaction of gold chloride (AuCl3) with octanethiol (C8H17SH) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically takes place in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of reaction parameters such as temperature, pH, and concentration of reactants to achieve consistent quality.
Chemical Reactions Analysis
Ligand Exchange Reactions
Octanethiolate ligands undergo dynamic exchange with competing thiols, enabling precise surface functionalization. Studies reveal:
-
Kinetics : Exchange rates depend on thiol chain length and steric bulk. For example, rigid diamantane thiols exhibit slower displacement than linear alkanethiols .
-
Mechanism : A four-step process involving (i) initial ligand exchange, (ii) structural distortion, (iii) Au core disproportionation, and (iv) size-focused reconstruction .
Example :
Au₃₈(SC₂H₄Ph)₂₄ undergoes ligand exchange with tert-butylthiophenol (tBu-PhSH), forming Au₃₆(SC₂H₄Ph)₂₄₋ₘ(tBu-PhS)ₘ via Au atom release/uptake .
Oxidation and Reduction Pathways
The Au–S interface in octanethiolate complexes exhibits redox activity:
-
Oxidation : Au(0) cores oxidize to Au(I) under aerobic conditions, forming sulfinate (RSO₂⁻) or sulfonate (RSO₃⁻) species on the surface .
-
Reduction : Au(I)–thiolate intermediates reduce to Au(0) clusters using NaBH₄ or H₂ .
XPS Data :
| System | Au⁰ (%) | Au¹⁺ (%) | Conditions | Reference |
|---|---|---|---|---|
| Ox-Ad-S@AuNPs (150%) | 40 | 60 | Oxidative etching |
Thermal Stability and Decomposition
Thermal treatment induces ligand desorption and core restructuring:
Scientific Research Applications
Gold octanethiolate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-based materials.
Biology: Employed in the study of cell membranes and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic applications.
Industry: Utilized in the development of sensors, catalysts, and electronic devices.
Mechanism of Action
The mechanism by which gold octanethiolate exerts its effects involves its interaction with various molecular targets and pathways. The thiolate group can bind to gold surfaces, forming self-assembled monolayers (SAMs) that are used in sensor technology and surface modification. The gold core can also interact with biological molecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Gold-Thiolate Compounds

*Overall cluster diameter increases with dendron generation (G1 < G2 < G3) .
Key Observations :
- Ligand Length and Stability : Au-OT’s longer octanethiolate chains enhance steric stability compared to shorter ligands like hexanethiolate (C6). However, both exhibit comparable electrical resistance (100–150 MΩ) in molecular junctions .
- Core Integrity: Unlike mononuclear complexes (e.g., Auranofin), Au-OT maintains its cuboctahedron core during ligand exchange, enabling functionalization without structural compromise .
- Dendron-Modified Clusters : Substituting octanethiolate with dendritic ligands (G1/G2/G3) increases overall cluster size (2.2 nm → 4.5 nm) while retaining the gold core .
Functional and Application-Based Comparison
Key Insights :
- Catalytic Performance : Au-OT-derived catalysts (e.g., Au/γ-Al2O3) exhibit superior low-temperature CO oxidation activity compared to N-heterocyclic carbene (NHC)-ligated gold complexes, which prioritize stability over reactivity .
- Electronic Properties : STS studies reveal that Au-OT’s thiol headgroup conducts current more efficiently than its alkyl tail, a trait shared with other thiolates (e.g., C6/C8) .
- Self-Assembly Behavior: Unlike densely packed thiolate monolayers (standing alkyl chains), Au-OT ligands lie flat on surfaces at low coverage, similar to short-chain thiolates .
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